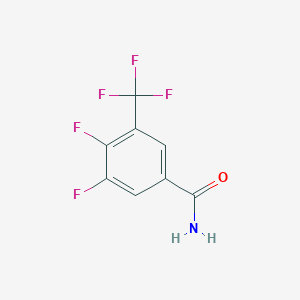
3,4-Difluoro-5-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-5-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H4F5NO. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a benzamide core.
Métodos De Preparación
The synthesis of 3,4-Difluoro-5-(trifluoromethyl)benzamide typically involves the hydrolysis of 3,5-bis(trifluoromethyl)benzonitrile in the presence of potassium carbonate (K2CO3) and hydrogen peroxide (H2O2). The reaction proceeds under controlled conditions to yield the desired benzamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3,4-Difluoro-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include strong bases like sodium hydroxide (NaOH) for hydrolysis and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4-Difluoro-5-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique fluorine content makes it useful in studying fluorine’s effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3,4-Difluoro-5-(trifluoromethyl)benzamide exerts its effects is primarily through its interaction with molecular targets that are sensitive to the presence of fluorine atoms. The electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets, affecting pathways involved in metabolic processes .
Comparación Con Compuestos Similares
3,4-Difluoro-5-(trifluoromethyl)benzamide can be compared with other fluorinated benzamides such as:
- 3,5-Bis(trifluoromethyl)benzamide
- 4-(Trifluoromethyl)benzamide
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
These compounds share similar structural features but differ in the number and position of fluorine atoms, which can significantly impact their chemical properties and applications
Propiedades
Número CAS |
261944-88-1 |
|---|---|
Fórmula molecular |
C8H4F5NO |
Peso molecular |
225.11 g/mol |
Nombre IUPAC |
3,4-difluoro-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H4F5NO/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H2,14,15) |
Clave InChI |
CZDQHDKZBSAGHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















